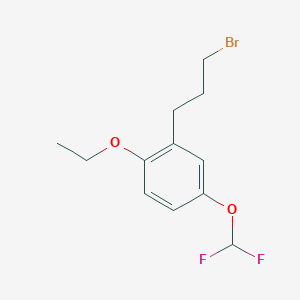
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene is an organic compound with a complex structure that includes bromine, fluorine, and ethoxy groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. The bromopropyl group can be introduced through a bromination reaction, while the difluoromethoxy and ethoxy groups can be added using appropriate reagents and conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Des Réactions Chimiques
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bonds in the benzene ring can participate in addition reactions with suitable reagents.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be used in studies involving cell signaling and molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene include:
- 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-ethoxybenzene
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-2-iodobenzene
- 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The uniqueness of this compound lies in its specific arrangement of substituents, which can influence its reactivity and applications.
Propriétés
Formule moléculaire |
C12H15BrF2O2 |
|---|---|
Poids moléculaire |
309.15 g/mol |
Nom IUPAC |
2-(3-bromopropyl)-4-(difluoromethoxy)-1-ethoxybenzene |
InChI |
InChI=1S/C12H15BrF2O2/c1-2-16-11-6-5-10(17-12(14)15)8-9(11)4-3-7-13/h5-6,8,12H,2-4,7H2,1H3 |
Clé InChI |
SWBLPHZDRYVWRG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)OC(F)F)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















